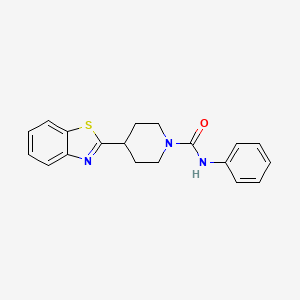

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

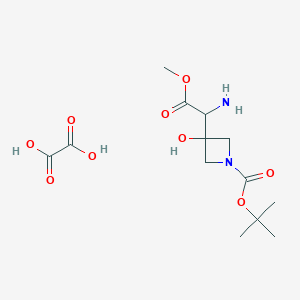

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound that contains a total of 35 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .

Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is characterized by several features. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are not available, it’s known that similar compounds can participate in various chemical reactions. For instance, DDQ is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide include its molecular structure, which consists of 35 total bonds, 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .Applications De Recherche Scientifique

Monoamine Oxidase Inhibition

A series of N-(2-morpholinoethyl)nicotinamide derivatives, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been synthesized and evaluated for their monoamine oxidase (MAO) A and B inhibitory activity. These compounds are found to be potent, selective inhibitors of MAO-A, with implications for treating disorders related to monoamine oxidase activity (Shi et al., 2010).

Herbicidal, Pesticidal, or Fungicidal Agents

Compounds like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide are known for their biological importance as herbicidal, pesticidal, or fungicidal agents. They display specific structural features such as intermolecular hydrogen bonding, which contribute to their biological activity (Jethmalani et al., 1996).

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide, have been studied as corrosion inhibitors for metals in acidic environments. These compounds show significant inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion (Jeeva et al., 2017).

Supramolecular Chemistry

Nicotinamide derivatives like 5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide have been employed in the synthesis of supramolecular structures. These compounds form specific geometrical arrangements and bonding networks, which are of interest in the study of crystal structures and molecular interactions (Halaška et al., 2013).

Enzymatic Activity and Inhibition

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide derivatives are used in studies investigating their impact on enzymatic activities. They have been found to influence processes like DNA repair synthesis and drug metabolism, providing insights into molecular mechanisms in biological systems (Berger & Sikorski, 1980), (Schenkman et al., 1967).

Mécanisme D'action

5,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is listed as a drug in the Therapeutic Target Database . It’s likely to interact with biological targets such as Monoamine oxidase type A (MAO-A), which preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine .

Propriétés

IUPAC Name |

5,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O2/c13-10-7-9(8-16-11(10)14)12(18)15-1-2-17-3-5-19-6-4-17/h7-8H,1-6H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXERZZOCTDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)

![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)

![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)